An In-depth Technical Guide to 2-(2,4-Difluorophenyl)butanoic Acid and its Structural Isomers
An In-depth Technical Guide to 2-(2,4-Difluorophenyl)butanoic Acid and its Structural Isomers
An Important Note on Chemical Identification: A definitive CAS (Chemical Abstracts Service) number for 2-(2,4-Difluorophenyl)butanoic acid was not readily identifiable in a comprehensive search of chemical databases. This may indicate that this specific isomer is not widely synthesized or commercially available. This guide will therefore focus on its closely related and more extensively documented structural isomers, providing a technical overview for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are likely applicable to the study of 2-(2,4-Difluorophenyl)butanoic acid, should it be synthesized.
Introduction to Difluorophenylalkanoic Acids
Fluorinated organic molecules are of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms can modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Difluorophenylalkanoic acids, a class of compounds characterized by a difluorinated phenyl ring attached to an alkanoic acid backbone, are important building blocks in the synthesis of various pharmaceuticals. This guide provides a detailed examination of the properties, synthesis, and applications of key structural isomers of the nominal topic compound.
Physicochemical Properties of Related Isomers
The position of the difluorophenyl group on the butanoic acid chain, as well as the substitution pattern of the fluorine atoms on the phenyl ring, significantly influences the compound's properties. A summary of the available data for key isomers is presented below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 3-(2,4-Difluorophenyl)butanoic acid | 1042815-69-9 | C₁₀H₁₀F₂O₂ | 200.18 | - |
| 4-(2,4-Difluorophenyl)butanoic acid | 110931-78-7 | C₁₀H₁₀F₂O₂ | 200.18 | - |
| 2-(2,6-Difluorophenyl)butanoic acid | 359828-70-9 | C₁₀H₁₀F₂O₂ | 200.18 | Purity: ≥95%; Storage: 2-8°C, sealed and dry[1] |
| 2-(3,4-Difluorophenyl)butanoic acid | 1226167-09-4 | C₁₀H₁₀F₂O₂ | 200.18 | Purity: ≥95%; Storage: 2-8°C, sealed and dry[2] |
| (S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid | 1336324-29-8 | C₁₀H₁₁F₂NO₂ | - | -[3] |
| 4-(2,4-Difluorophenyl)-4-oxobutanoic acid | 110931-77-6 | C₁₀H₈F₂O₃ | 214.17 | Useful research compound[4][5][6] |
Synthesis of Difluorophenylalkanoic Acids
The synthesis of difluorophenylalkanoic acids can be achieved through various organic chemistry methodologies. A general and adaptable synthetic approach often involves the coupling of a difluorophenyl-containing starting material with a butanoic acid synthon.
General Synthetic Strategy: A Hypothetical Approach
A plausible synthetic route to 2-(2,4-difluorophenyl)butanoic acid could involve the alkylation of a 2,4-difluorophenylacetonitrile derivative followed by hydrolysis of the nitrile to the corresponding carboxylic acid.
Experimental Protocol: Synthesis of a Phenylalkanoic Acid Derivative
This protocol is adapted from a general procedure for the synthesis of related compounds and should be optimized for the specific target molecule.
Materials:
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2,4-Difluorophenylacetonitrile
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Ethyl bromide
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Sodium hydride (NaH) in mineral oil
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Diethyl ether
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Magnesium sulfate (MgSO₄)
Procedure:
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Alkylation: a. To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. b. Cool the suspension to 0°C in an ice bath. c. Slowly add a solution of 2,4-difluorophenylacetonitrile (1 equivalent) in anhydrous THF to the suspension. d. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. e. Cool the mixture back to 0°C and add ethyl bromide (1.2 equivalents) dropwise. f. Allow the reaction to proceed at room temperature overnight. g. Quench the reaction by the slow addition of water. h. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Hydrolysis: a. Reflux the crude product from the alkylation step with an excess of a 10% aqueous solution of sodium hydroxide for several hours until the reaction is complete (monitored by TLC). b. Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material. c. Acidify the aqueous layer with concentrated HCl to a pH of approximately 2. d. Extract the carboxylic acid product with diethyl ether. e. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. f. Purify the product by recrystallization or column chromatography.
Diagram of a General Synthetic Workflow
Caption: General workflow for the synthesis of 2-(2,4-Difluorophenyl)butanoic acid.
Applications in Drug Development and Research
While specific applications for 2-(2,4-Difluorophenyl)butanoic acid are not documented, its structural motifs are present in various biologically active molecules. Butanoic acid and its derivatives have been investigated for a range of biological activities[7][8].
Potential as an Intermediate in Pharmaceutical Synthesis
Compounds with the difluorophenyl moiety are crucial in the development of various drugs. For instance, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key intermediate in the synthesis of sitagliptin, a medication used to treat type 2 diabetes[9]. It is plausible that 2-(2,4-Difluorophenyl)butanoic acid could serve as a valuable building block for novel therapeutic agents.
Role in Cancer Research
Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their anticancer properties against triple-negative breast cancer, prostate cancer, and melanoma cell lines[10]. This highlights the potential of the 2,4-difluorophenyl group in the design of new anticancer agents.
Diagram of a Potential Biological Target Pathway
Caption: Hypothetical inhibition of a cancer cell signaling pathway.
Safety and Handling
For all difluorophenylalkanoic acids, appropriate safety precautions should be taken. While a specific Material Safety Data Sheet (MSDS) for 2-(2,4-Difluorophenyl)butanoic acid is not available, the safety profiles of related compounds provide guidance.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[11][12][13].
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Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area or under a chemical fume hood[12][14].
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[12]. Store at room temperature or as specified (e.g., 2-8°C for some isomers)[1].
-
In case of exposure:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[11][12].
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Skin: Wash off with soap and plenty of water. Remove contaminated clothing[11][12].
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Inhalation: Move the person to fresh air. If not breathing, give artificial respiration[11].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention[11][13].
-
Hazard Identification:
-
Many related butanoic acid derivatives are classified as harmful if swallowed and can cause severe skin burns and eye damage[11][13][15]. They may also cause respiratory irritation[13][15].
Conclusion
While 2-(2,4-Difluorophenyl)butanoic acid is not a widely cataloged compound, the study of its structural isomers provides valuable insights for researchers in medicinal chemistry and drug development. The difluorophenylalkanoic acid scaffold is a promising platform for the design of novel therapeutic agents. Further research into the synthesis and biological evaluation of 2-(2,4-Difluorophenyl)butanoic acid is warranted to explore its potential applications.
References
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- 10. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
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